2-(Methylthio)oxazole

Description

Structure

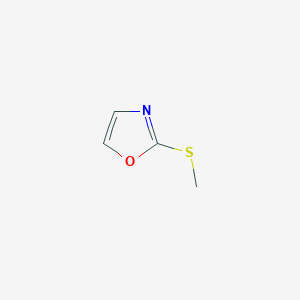

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXLLHKDRNMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448675 | |

| Record name | Oxazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201017-90-5 | |

| Record name | Oxazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)oxazole (CAS No: 201017-90-5), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry.[1] This document consolidates available information on its chemical and physical properties, synthesis, spectroscopic characterization, potential applications in drug development, and essential safety and handling protocols. While this compound is recognized as a valuable research chemical, this guide also highlights areas where experimental data is currently limited, offering insights into potential research directions.[1]

Introduction to this compound

This compound belongs to the oxazole family, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a methylthio group at the 2-position of the oxazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 201017-90-5 | [1][2][3] |

| Molecular Formula | C₄H₅NOS | [1][2][3] |

| Molecular Weight | 115.15 g/mol | [1][2][3] |

| Appearance | Not available (NA) | [1] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| SMILES Code | CSC1=NC=CO1 | [3] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous compounds. A common strategy for the synthesis of 2-thioether substituted heterocycles involves the alkylation of the corresponding thiol precursor.

Proposed Synthesis from 2-Mercaptooxazole

A likely synthetic pathway to this compound involves the S-methylation of 2-mercaptooxazole. This reaction is analogous to the well-documented synthesis of 2-(methylthio)benzoxazole from 2-mercaptobenzoxazole.[4]

Reaction Scheme:

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylthio)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylthio)oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct, detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and analogous transformations, outlines a robust and logical pathway for its preparation and rigorous structural confirmation. The proposed synthetic strategy leverages the nucleophilic character of the sulfur atom in a 2-mercaptooxazole precursor for methylation. The characterization section details the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) based on data from closely related analogs, providing a reliable framework for researchers to confirm the identity and purity of the synthesized compound. This guide is designed to be a practical resource, offering both the "how" and the "why" behind the proposed methodologies, thereby empowering researchers to confidently synthesize and characterize this compound.

Introduction: The Significance of the 2-(Alkylthio)oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The introduction of a methylthio group at the 2-position of the oxazole ring creates a unique molecular entity with potential for further functionalization and modulation of biological activity. The sulfur atom can be oxidized to sulfoxides and sulfones, expanding the chemical space and influencing properties such as solubility and hydrogen bonding capacity. Furthermore, the 2-(methylthio) group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse substituents at this position.

This guide will focus on a practical and accessible synthetic route to this compound and the analytical techniques required for its unambiguous characterization.

Synthetic Pathway: A Logic-Driven Approach

The most logical and widely applicable method for the synthesis of 2-(alkylthio) substituted heterocycles is the S-alkylation of the corresponding thiol precursor. In the case of this compound, this involves the methylation of 2-mercaptooxazole. This two-step approach, starting from a readily accessible precursor, offers a high degree of control and predictability.

Synthesis of the Precursor: 2-Mercaptooxazole

While 2-mercaptobenzoxazole is commercially available, the non-fused 2-mercaptooxazole may require de novo synthesis. A plausible and effective route involves the cyclocondensation of an α-hydroxyketone or its equivalent with a source of thiocyanate.

Proposed Reaction Scheme for 2-Mercaptooxazole Synthesis:

Caption: Proposed synthesis of 2-mercaptooxazole.

Experimental Protocol (Predicted):

-

Reaction Setup: To a solution of an appropriate α-hydroxyketone (e.g., 2-hydroxyacetaldehyde dimer) in a suitable solvent such as ethanol, add an equimolar amount of potassium thiocyanate.

-

Acidification: Acidify the mixture with a mineral acid (e.g., HCl) to facilitate the reaction and subsequent cyclization.

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it. The product may precipitate or require extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

α-Hydroxyketone: This reactant provides the C4-C5-O backbone of the oxazole ring.

-

Potassium Thiocyanate: This serves as the source for the C2, N, and S atoms.

-

Acidic Conditions: The acid protonates the hydroxyl group of the α-hydroxyketone, making it a better leaving group, and also facilitates the cyclization process.

Methylation of 2-Mercaptooxazole to Yield this compound

Drawing a direct analogy from the synthesis of 2-(methylthio)benzoxazole, the methylation of 2-mercaptooxazole is predicted to proceed efficiently via an S-alkylation reaction.[1] The thione tautomer of 2-mercaptooxazole is deprotonated with a suitable base to form a highly nucleophilic thiolate, which then readily attacks an electrophilic methyl source like methyl iodide.

Reaction Scheme for this compound Synthesis:

Caption: Proposed S-alkylation for this compound synthesis.

Detailed Experimental Protocol (Predicted):

-

Deprotonation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend 2-mercaptooxazole in a suitable anhydrous solvent like tetrahydrofuran (THF) or methanol. Add a slight excess of a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise at 0 °C. The use of NaH will result in the evolution of hydrogen gas. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the thiolate.

-

Methylation: To the resulting solution/suspension of the thiolate, add a slight excess of methyl iodide dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Self-Validating System and Rationale:

-

Inert Atmosphere: Prevents the reaction of the strong base with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Essential for the successful use of reactive bases like NaH.

-

Stepwise Addition at Low Temperature: Controls the exothermicity of the deprotonation and methylation steps.

-

TLC Monitoring: Provides a reliable method to track the progress of the reaction and ensure its completion.

-

Chromatographic Purification: Ensures the removal of unreacted starting materials, by-products, and residual reagents, leading to a highly pure final product.

Characterization: Spectroscopic Confirmation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 2.6 | Singlet | -S-CH₃ |

| ~ 7.1 | Singlet | Oxazole C5-H |

| ~ 7.7 | Singlet | Oxazole C4-H |

Rationale for Predicted Shifts:

-

The methyl protons of the methylthio group are expected to appear as a sharp singlet in the upfield region, typically around 2.5-2.7 ppm.

-

The protons on the oxazole ring are in a distinct electronic environment and are expected to appear as singlets (assuming no significant long-range coupling) in the aromatic region. The C4-H is generally downfield compared to the C5-H in oxazoles.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14 | -S-C H₃ |

| ~ 125 | Oxazole C 5 |

| ~ 138 | Oxazole C 4 |

| ~ 165 | Oxazole C 2 |

Rationale for Predicted Shifts:

-

The carbon of the methyl group will be significantly upfield.

-

The C2 carbon, being attached to both a nitrogen and a sulfur atom, will be the most downfield of the ring carbons.

-

The C4 and C5 carbons will appear in the aromatic region, with their precise shifts influenced by the heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100-3150 | C-H stretching (oxazole ring) |

| ~ 2920-3000 | C-H stretching (methyl group) |

| ~ 1600-1650 | C=N stretching (oxazole ring) |

| ~ 1500-1580 | C=C stretching (oxazole ring) |

| ~ 1050-1150 | C-O-C stretching (oxazole ring) |

| ~ 650-700 | C-S stretching |

Key Diagnostic Peaks: The presence of the C=N and C=C stretching bands confirms the heterocyclic aromatic system. The C-S stretching vibration is also a key indicator, although it can be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Assignment |

| ~ 115 | [M]⁺ (Molecular Ion) |

| ~ 100 | [M - CH₃]⁺ |

| ~ 70 | [M - SCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecular ion. For C₄H₅NOS, the calculated exact mass would be compared to the experimentally determined value to provide unambiguous confirmation of the molecular formula.

Conclusion

This technical guide has outlined a well-reasoned and practical approach for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for related heterocyclic systems, a reliable protocol for the S-alkylation of 2-mercaptooxazole has been proposed. The detailed characterization section, with predicted spectroscopic data based on sound chemical principles and analogous structures, provides a solid framework for researchers to verify the successful synthesis of the target molecule. This guide serves as a valuable resource for scientists in drug discovery and organic synthesis, enabling them to access this versatile building block for further chemical exploration.

References

2-(Methylthio)oxazole chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(Methylthio)oxazole: Structure, Synthesis, and Synthetic Utility

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design.[3][4] Numerous FDA-approved drugs, such as the anti-inflammatory agent Oxaprozin and the kinase inhibitor Mubritinib, feature the oxazole core, highlighting its therapeutic relevance.[2][5]

Within the vast library of oxazole-based synthons, this compound (CAS No: 201017-90-5) emerges as a particularly versatile and strategic building block.[6][7] The methylthio (-SMe) group at the 2-position is not merely a passive substituent; it is a chemically dynamic handle that can be readily oxidized and subsequently displaced. This reactivity provides a reliable gateway for introducing a diverse array of functional groups at a key position on the oxazole ring, making it an invaluable intermediate for constructing libraries of novel compounds for drug discovery and development.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the molecule's core attributes, outlines a robust synthetic strategy, explores its key chemical transformations, and discusses its applications as a strategic intermediate, providing field-proven insights grounded in established chemical principles.

Chapter 1: Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This chapter details the definitive structure and key physicochemical data for this compound.

Chemical Structure and IUPAC Name

The molecule consists of a 1,3-oxazole ring substituted at the C2 position with a methylthio group. The accepted IUPAC name is This compound .

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized below. It is important to note that while some properties like molecular weight are absolute, others like boiling point are often not experimentally determined for specialized research chemicals and may be absent from supplier databases.[7]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 201017-90-5 | [6][7] |

| Molecular Formula | C₄H₅NOS | [6][7] |

| Molecular Weight | 115.15 g/mol | [6][7] |

| Canonical SMILES | CSC1=NC=CO1 | [7] |

| Boiling Point | No data available | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [7] |

| Primary Application | Heterocyclic Building Block, Research Chemical | [6][7] |

Chapter 2: Synthesis of the this compound Scaffold

The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[1] For this compound, a strategic approach is required that either introduces the methylthio group during the cyclization or installs it onto a pre-formed oxazole ring. A highly effective modern approach involves the reaction of a sulfur-containing precursor with a suitable nitrile, activated by a powerful electrophile like triflic anhydride.[8]

Synthetic Strategy: The Logic of Electrophilic Activation

The proposed synthesis leverages the high reactivity of triflic anhydride ((CF₃SO₂)₂O) to activate the nitrile component, making it highly susceptible to nucleophilic attack by the enol or enolate form of a sulfur-containing ketone. This strategy is efficient and provides a direct route to the target scaffold. The choice of 1-(methylthio)acetone as the starting ketone directly installs the required methylthio group at the C4 position and a methyl group at C5. For the parent compound, a different precursor would be needed, but this methodology demonstrates the core principle. The subsequent removal of the C4-methylthio group can be accomplished with reducing agents like Raney Nickel.[8]

Experimental Protocol: Synthesis of a Substituted Analog

This protocol, adapted from Herrera et al., describes the synthesis of a related 4-(methylthio)oxazole, which serves as a self-validating system for the core reaction mechanism.[8]

Step 1: Reagent Preparation

-

In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting nitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the high reactivity of triflic anhydride and prevent side reactions.

-

Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir for 15 minutes to form the activated nitrilium triflate intermediate.

Step 2: Addition of the Ketone

-

In a separate flask, dissolve 1-(methylthio)acetone (1.2 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous DCM. Causality: The base facilitates the formation of the enolate from the ketone, which is the active nucleophile. A non-nucleophilic base is used to avoid its reaction with the anhydride or the activated nitrile.

-

Add this solution dropwise to the cold (-78 °C) solution from Step 1.

Step 3: Cyclization and Work-up

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-substituted-4-(methylthio)oxazole derivative.

Synthesis Workflow Visualization

References

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 201017-90-5|this compound|BLD Pharm [bldpharm.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 2-(Methylthio)oxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Methylthio)oxazole is a heterocyclic compound with the chemical formula C₄H₅NOS and a molecular weight of 115.15 g/mol . This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly within the field of drug discovery. The presence of the oxazole ring, a privileged scaffold in medicinal chemistry, combined with the reactive methylthio group at the 2-position, makes this molecule a versatile building block for the synthesis of more complex and potentially bioactive compounds. This document will delve into the technical details of its synthesis, spectroscopic characterization, chemical behavior, and known biological relevance, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms, with a methylthio (-SCH₃) substituent at the 2-position.

| Property | Value | Source |

| Chemical Formula | C₄H₅NOS | N/A |

| Molecular Weight | 115.15 g/mol | N/A |

| CAS Number | 201017-90-5 | |

| Appearance | (Likely a liquid or low-melting solid) | N/A |

| Solubility | (Expected to be soluble in organic solvents) | N/A |

Synthesis and Preparation

A plausible synthetic pathway is outlined below:

Conceptual Protocol:

-

Cyclization: The synthesis would likely begin with the formation of a 2-mercaptooxazole ring. This can often be achieved through the reaction of an α-haloketone with a thiourea or a similar sulfur-containing nucleophile.

-

S-Methylation: The resulting 2-mercaptooxazole would then be deprotonated with a suitable base (e.g., sodium methoxide) to form a thiolate. Subsequent reaction with a methylating agent, such as methyl iodide, would yield the final product, this compound.

This approach is analogous to the synthesis of 2-(methylthio)benzoxazole, where 2-mercaptobenzoxazole is methylated.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related structures such as 2-methyloxazole and 2-(methylthio)thiazole, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons (-SCH₃) around δ 2.5-2.8 ppm. The two protons on the oxazole ring would likely appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR would show a signal for the methylthio carbon around δ 15-20 ppm. The C2 carbon of the oxazole ring, bonded to the sulfur, would be significantly downfield. The other two oxazole ring carbons would also appear in the aromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl group and the aromatic ring, C=N and C=C stretching vibrations characteristic of the oxazole ring, and C-O-C stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would likely involve the loss of the methyl group, the methylthio group, and potentially ring fragmentation.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the interplay between the electron-rich oxazole ring and the methylthio substituent.

-

Electrophilic Aromatic Substitution: The oxazole ring itself is relatively electron-rich and can undergo electrophilic aromatic substitution. The substitution is generally favored at the C5 position. The presence of the electron-donating methylthio group at C2 would further activate the ring towards electrophilic attack.

-

Nucleophilic Aromatic Substitution: The methylthio group at the C2 position can act as a leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a variety of substituents at the 2-position, a key strategy in medicinal chemistry for modifying the properties of a lead compound.

-

Oxidation of the Sulfur Atom: The sulfur atom in the methylthio group can be oxidized to form the corresponding sulfoxide and sulfone. This transformation can significantly alter the electronic properties and biological activity of the molecule.

-

Deprotonation: Strong bases can deprotonate the oxazole ring. For this compound, deprotonation is reported to occur selectively at the C5 position with tert-butyllithium, providing a route to 2,5-disubstituted oxazoles.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. This compound serves as a valuable starting material or building block for the synthesis of more complex oxazole derivatives with potential therapeutic value.

The key features of this compound that make it attractive for drug discovery include:

-

Versatile Handle for Modification: The methylthio group at the C2 position can be readily displaced by various nucleophiles, allowing for the facile introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a compound series.

-

Scaffold for Library Synthesis: Its reactivity makes it suitable for use in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Potential for Bioisosteric Replacement: The oxazole ring is often used as a bioisostere for other functional groups, such as esters and amides, to improve the metabolic stability and pharmacokinetic properties of a drug candidate.

While specific biological activities for this compound itself are not extensively documented, it is a key intermediate in the synthesis of more complex molecules that have shown promise. For instance, various substituted oxazole derivatives have demonstrated potent antitubulin activity, a mechanism relevant to cancer chemotherapy.

Safety and Handling

Potential Hazards:

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular formula and weight, coupled with its versatile reactivity, make it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications. The ability to selectively functionalize the oxazole ring at multiple positions, particularly through displacement of the methylthio group, provides a powerful tool for drug discovery professionals. Further research into the biological activities of derivatives of this compound is warranted and could lead to the identification of new lead compounds for various disease targets.

The Unveiling of 2-(Methylthio)oxazole: A Journey from Obscurity to a Molecule of Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The realm of heterocyclic chemistry is a vast and intricate landscape, teeming with molecular architectures that form the backbone of countless natural products, pharmaceuticals, and materials. Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has garnered significant attention for its diverse biological activities and versatile synthetic applications. This guide delves into the specific history and discovery of a lesser-known yet intriguing derivative: 2-(Methylthio)oxazole. While not as extensively studied as some of its counterparts, this sulfur-containing oxazole presents a unique profile that warrants a closer examination of its origins, synthesis, and potential applications. This document serves as a comprehensive resource, tracing the path of this compound from its initial synthesis to its emerging relevance in various scientific domains.

The Genesis of a Molecule: Early Synthetic Endeavors

The history of oxazole chemistry dates back to the late 19th century, with the synthesis of 2-methyloxazole marking a significant milestone. However, the journey to specifically synthesizing and characterizing this compound is more recent and less documented. While a definitive "discovery" paper akin to a landmark natural product isolation is not readily apparent in the historical literature, its existence as a distinct chemical entity is confirmed by its Chemical Abstracts Service (CAS) number: 201017-90-5.[1][2][3][4]

Early synthetic efforts in oxazole chemistry laid the groundwork for the eventual creation of derivatives like this compound. The development of fundamental oxazole syntheses, such as the Robinson-Gabriel synthesis and the van Leusen reaction, provided the chemical tools necessary to explore a wide range of substituted oxazoles.[5][6]

A significant contribution to the synthesis of related structures, which sheds light on a plausible route to this compound, was reported by Herrera et al. in a 2006 publication in The Journal of Organic Chemistry. While their work focused on 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, the methodology provides a foundational understanding of how a methylthio group can be incorporated into the oxazole ring system.

Key Synthetic Insights from Related Methodologies

The work by Herrera and his team demonstrated a one-pot synthesis involving the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride. This reaction proceeds through the formation of an unstable intermediate, 1-(methylthio)-2-oxopropyl triflate, which then undergoes cyclization with the nitrile to form the substituted oxazole.

This synthetic strategy highlights a powerful approach for constructing the oxazole core with a sulfur-containing substituent. Although not a direct synthesis of the unsubstituted this compound, it provides a clear and validated pathway that could likely be adapted for its production, potentially by using a different starting ketone or a subsequent demethylation step.

Charting the Synthetic Landscape: Methodologies for 2-Alkylthiooxazole Synthesis

The synthesis of 2-alkoxy and 2-alkylthio oxazoles has been an area of interest for synthetic chemists due to the unique electronic properties these substituents impart to the oxazole ring. These groups can influence the reactivity of the heterocycle and serve as handles for further functionalization.

A general and efficient method for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles, including those with a methylthio group at the 4-position, involves the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride. This method, as previously mentioned, offers a convenient one-pot procedure with good yields. The methylthio group at the C4 position can be subsequently removed if desired, offering a versatile route to various substitution patterns.

Below is a generalized workflow illustrating this synthetic approach.

Caption: Generalized workflow for the synthesis of methylthio-substituted oxazoles.

The Elusive Natural Occurrence and Flavor Profile

While many oxazole derivatives are found in nature, often as part of larger, more complex molecules in marine organisms, the natural occurrence of the simple this compound has not been definitively reported in readily available literature.[7][8][9] The search for this molecule in volatile fractions of food and natural products is an ongoing area of research.

The flavor and aroma characteristics of sulfur-containing heterocyclic compounds are of significant interest to the food and fragrance industries. Compounds like 2-methyl-3-furanthiol are known for their intense meaty aromas and are crucial components in the flavor profiles of cooked meats.[10][11] Similarly, various oxazoles have been identified as contributing to the complex aromas of roasted coffee, nuts, and other thermally processed foods.[12][13] These oxazoles often contribute nutty, green, and sweet aroma notes.[12]

Given its structure—a combination of a heterocyclic oxazole ring and a sulfur-containing methylthio group—it is highly probable that this compound possesses a distinct and potent aroma. The interplay between the nutty and green notes often associated with oxazoles and the characteristic sulfurous notes could result in a complex and interesting flavor profile, potentially with savory, roasted, or even slightly pungent characteristics. However, without specific sensory data, its exact contribution to flavor remains a subject of speculation and an area ripe for future investigation.

Potential Applications and Future Directions

The full potential of this compound is yet to be unlocked. Its unique structure suggests several avenues for future research and application:

-

Flavor and Fragrance Chemistry: Detailed sensory analysis of purified this compound is a critical next step to understand its aroma profile and potential as a flavor ingredient. Its discovery in natural sources, particularly in cooked or roasted foods, would be a significant finding.

-

Medicinal Chemistry: The oxazole scaffold is a well-established pharmacophore in drug discovery. The introduction of a methylthio group at the 2-position could modulate the biological activity of parent compounds, potentially leading to new therapeutic agents. The sulfur atom can participate in hydrogen bonding and other interactions with biological targets, and its metabolic pathways could differ from other substituted oxazoles.

-

Materials Science: Heterocyclic compounds are increasingly being explored for their applications in organic electronics and materials science. The electronic properties of this compound could make it a candidate for incorporation into novel polymers or functional materials.

Conclusion

This compound, while not a widely recognized molecule, stands as a testament to the vast and underexplored territories within heterocyclic chemistry. Its synthetic accessibility, inferred from related methodologies, and its tantalizing potential in flavor chemistry and beyond, make it a compelling target for future research. This guide has aimed to consolidate the current, albeit limited, knowledge surrounding its discovery and history, providing a foundation for scientists and researchers to build upon. The story of this compound is far from complete, and its future chapters will undoubtedly be written in the laboratories of inquisitive and innovative researchers across various scientific disciplines.

References

- 1. 2-Oxazoline synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Oxazole-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Semantic Scholar [semanticscholar.org]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. perfumerflavorist.com [perfumerflavorist.com]

The Methylthio Group: A Versatile Handle for the Functionalization of 2-(Methylthio)oxazole in Drug Discovery

An In-Depth Technical Guide

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Functionalization of the oxazole ring is crucial for modulating pharmacological activity, and the choice of synthetic handles is a key strategic decision in any drug discovery program. This technical guide focuses on the 2-(methylthio)oxazole core, detailing the reactivity of the C2-methylthio group. We will explore its role not as a static substituent, but as a versatile and reactive functional group. The guide will cover the critical transformation of the methylthio group into methylsulfinyl and methylsulfonyl moieties, thereby activating the C2 position for a range of synthetic elaborations. Key reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling, will be discussed with an emphasis on the underlying mechanisms and practical experimental considerations for researchers in drug development.

Introduction: The Strategic Importance of the this compound Scaffold

The five-membered aromatic oxazole ring is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisosteric replacement for amide or ester groups, engaging in crucial hydrogen bonding interactions with biological targets.[1][3] The strategic derivatization of this core allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing potency, selectivity, and pharmacokinetic profiles.

The 2-(methylthio) group (-SMe) serves as an exceptionally useful synthetic linchpin. Initially an electron-donating group, its reactivity can be "switched on" through a straightforward oxidation process. This transforms it into a potent electron-withdrawing group and an excellent leaving group, opening up a gateway to a diverse array of C2-functionalized oxazoles. This guide provides a comprehensive overview of this strategy, from synthesis and activation to subsequent diversification reactions.

Synthesis of the this compound Core

The synthesis of substituted 2-(methylthio)oxazoles can be achieved through several routes. A common and effective method involves the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride, which yields 2-substituted 5-methyl-4-methylthio-1,3-oxazoles.[4] For the parent this compound, a plausible route involves the deprotonation of a readily available starting material like 2-methyloxazole, followed by quenching with an electrophilic sulfur source such as dimethyl disulfide (DMDS).[5][6][7]

The rationale for this approach lies in the acidity of the C2-proton of the oxazole ring, which can be selectively removed by a strong base. The resulting lithiated intermediate is a potent nucleophile that readily reacts with DMDS to form the desired C-S bond.

Caption: General workflow for synthesizing this compound.

Activating the Handle: Oxidation to Sulfoxide and Sulfone

The synthetic utility of the methylthio group is fully realized upon its oxidation. This process is typically stepwise, first yielding the methylsulfinyl (sulfoxide) and then the methylsulfonyl (sulfone) derivative.[8][9] This transformation is fundamental as it inverts the electronic effect of the substituent from electron-donating to strongly electron-withdrawing.

Causality: The high electronegativity of the oxygen atoms in the sulfonyl group (-SO₂Me) pulls electron density away from the oxazole ring. This polarization renders the C2 carbon highly electrophilic and makes the methylsulfonyl group an excellent leaving group, analogous to a halide in nucleophilic aromatic substitution reactions.

Common and reliable oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone.[10][11] The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions.[8] For complete conversion to the sulfone, an excess of the oxidizing agent is typically employed.

Experimental Protocol: Oxidation of this compound to 2-(Methylsulfonyl)oxazole

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable chlorinated solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the oxidation.

-

Oxidant Addition: Add m-CPBA (approx. 2.2 to 2.5 equivalents for full oxidation to the sulfone) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Add sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess peroxide.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-(methylsulfonyl)oxazole.

Diversification via Nucleophilic Aromatic Substitution (SNAr)

With the highly activated 2-(methylsulfonyl)oxazole in hand, the C2 position is primed for nucleophilic attack. This SNAr reaction is a powerful method for introducing a wide variety of functional groups, making it a cornerstone of library synthesis in drug discovery.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing sulfonyl group. In the subsequent step, the aromaticity of the oxazole ring is restored by the expulsion of the methylsulfinate anion, a stable leaving group.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

A wide range of nucleophiles can be employed in this reaction, including:

-

N-nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., piperidine, morpholine).

-

O-nucleophiles: Alkoxides and phenoxides.

-

S-nucleophiles: Thiolates.[12]

This versatility allows for the rapid generation of diverse compound libraries from a single, common intermediate.

Application in Metal-Catalyzed Cross-Coupling Reactions

The 2-(methylsulfonyl)oxazole can also serve as a substrate in certain metal-catalyzed cross-coupling reactions, where the sulfonyl group functions as a leaving group, similar to triflates or halides. While less common than traditional Suzuki or Sonogashira couplings with aryl halides, specialized conditions have been developed for C-S bond activation.[13][14]

For instance, in a Suzuki-type coupling, a palladium catalyst facilitates the reaction between the 2-(methylsulfonyl)oxazole and a boronic acid or ester. This reaction is invaluable for creating C-C bonds, linking the oxazole core to other aryl or heteroaryl fragments—a common strategy in the synthesis of complex drug molecules.[15]

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Oxazole synthesis [organic-chemistry.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Effect of dimethyl disulfide on the sulfur formation and microbial community composition during the biological H2S removal from sour gas streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of the Oxazole Ring in 2-(Methylthio)oxazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic and structural features. This technical guide provides an in-depth analysis of the electronic properties of the oxazole ring as modulated by a 2-(methylthio) substituent. We will explore the interplay of inductive and mesomeric effects, the resulting electron density distribution, and the consequential impact on the molecule's reactivity and spectroscopic signatures. This document serves as a comprehensive resource, integrating theoretical principles with practical, field-proven experimental and computational protocols to offer a holistic understanding of 2-(methylthio)oxazole's electronic character.

Introduction: The Significance of the Oxazole Scaffold

The oxazole motif, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the development of novel chemical entities.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance. Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The ring's planarity, coupled with the presence of heteroatoms that can participate in hydrogen bonding, makes it an ideal pharmacophore in drug design. The electronic nature of the oxazole ring is finely tunable through substitution, allowing for the modulation of a compound's physicochemical properties and, consequently, its biological activity. This guide focuses specifically on the 2-(methylthio) derivative, a substitution pattern that introduces unique electronic perturbations worthy of detailed examination.

Theoretical Framework: Electronic Structure of the Oxazole Ring

The oxazole ring is an aromatic system, although its aromaticity is less pronounced than that of benzene. The presence of the electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density. The nitrogen atom acts as a pyridine-type nitrogen, withdrawing electron density from the ring through an inductive effect, while the oxygen atom, akin to furan, can donate a lone pair to the π-system.[2] This creates a π-excessive character at certain positions and a π-deficient character at others.

Generally, the oxazole ring is considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 position. Conversely, electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups.[3]

The Influence of the 2-(Methylthio) Substituent

The introduction of a methylthio (-SMe) group at the C2 position significantly alters the electronic landscape of the oxazole ring. The -SMe group exerts two primary electronic effects:

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the σ-bond framework.

-

Mesomeric (Resonance) Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the oxazole ring's π-system. This electron-donating resonance effect is particularly influential and generally outweighs the inductive effect.

The +M effect of the methylthio group increases the electron density within the oxazole ring, particularly at the C4 and C5 positions. This has profound implications for the molecule's reactivity.

Resonance Structures of this compound

The electron-donating nature of the methylthio group can be visualized through the following resonance structures:

Caption: Resonance delocalization in this compound.

Note: The DOT script above is a template. Actual images of the chemical structures would be needed to render the diagram correctly.

This electron donation from the sulfur atom counteracts the inherent π-deficiency of the oxazole ring, particularly at the C2 position. Consequently, this compound is expected to be more reactive towards electrophiles than the parent oxazole, with substitution likely favored at the C5 position. Evidence for this is seen in the known selective deprotonation at the C5 position of 2-methylthio-1,3-oxazole using a strong base like tert-butyllithium.[1]

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough characterization of the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electron density around specific nuclei.

-

¹H NMR: The chemical shifts of the ring protons (H4 and H5) are sensitive to the electron-donating/-withdrawing nature of the substituent. The +M effect of the -SMe group is expected to shield these protons, causing an upfield shift (lower ppm) compared to unsubstituted oxazole.

-

¹³C NMR: The chemical shifts of the ring carbons provide a more direct measure of electron density. The C2 carbon, directly attached to the electron-donating sulfur, is expected to be significantly shielded. The C4 and C5 carbons will also experience shielding due to resonance.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | 160-165 | Directly attached to two heteroatoms and the electron-donating -SMe group. |

| C4 | 120-125 | Shielded by the +M effect of the -SMe group. |

| C5 | 135-140 | Less shielded than C4, but still influenced by the substituent. |

| -SC H₃ | 10-15 | Typical range for a methyl group attached to sulfur. |

Note: These are estimated values. Experimental verification is required.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the carbon signals based on their chemical shifts and comparison with predicted values or data from similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily π → π* transitions in aromatic systems. The extent of conjugation and the presence of electron-donating or -withdrawing groups influence the wavelength of maximum absorption (λ_max). The electron-donating -SMe group is expected to cause a bathochromic (red) shift in the λ_max of this compound compared to the parent oxazole, indicating a lower energy gap for the π → π* transition.[4][5]

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of approximately 200-400 nm.

-

Use the pure solvent as a blank.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing estimates of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6][7] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. The electron-donating -SMe group is expected to raise the HOMO energy level, making this compound easier to oxidize compared to unsubstituted oxazole.

Caption: A typical workflow for a cyclic voltammetry experiment.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

Data Acquisition:

-

Connect the cell to a potentiostat.

-

Scan the potential over a suitable range to observe the oxidation and/or reduction events.

-

Record the resulting current.

-

-

Calibration and Analysis: Add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) for accurate potential referencing. Determine the onset oxidation potential to estimate the HOMO energy level.

Computational Modeling and Analysis

Density Functional Theory (DFT) is a powerful computational tool for elucidating the electronic structure and properties of molecules.[1][8]

Caption: Workflow for DFT analysis of this compound.

Methodology: DFT Calculations

-

Structure Optimization: The geometry of this compound is optimized to its lowest energy conformation using a functional such as B3LYP with a basis set like 6-311++G(d,p).[1]

-

Property Calculations: Single-point energy calculations on the optimized structure yield key electronic parameters.

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The HOMO-LUMO gap (ΔE) is a critical indicator of chemical reactivity and stability.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Table 2: Expected DFT Calculation Outputs for this compound

| Parameter | Expected Outcome | Interpretation |

|---|---|---|

| HOMO Energy | Relatively high (less negative) | Electron-donating -SMe group destabilizes the HOMO, making the molecule easier to oxidize. |

| LUMO Energy | Minimally affected | The -SMe group has a smaller effect on the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | Relatively small | A smaller gap suggests higher reactivity.[8] |

| MEP Map | Negative potential over the oxazole ring (esp. N and C5) | Indicates regions of high electron density, susceptible to electrophilic attack. |

Synthesis and Reactivity

While a specific, high-yield synthesis for the parent this compound is not prominently documented in readily available literature, plausible synthetic routes can be inferred from related chemistries.

Potential Synthetic Route

A plausible approach involves the reaction of an appropriate precursor with a methyl-thiolating agent. One potential route could start from 2-mercaptooxazole, followed by methylation. Another approach could involve the cyclization of a precursor already containing the methylthio group. For instance, the reaction of acyl isothiocyanates with diazomethane derivatives has been used to generate sulfur-containing oxazoles.[9]

Reactivity

The electronic properties conferred by the 2-(methylthio) group dictate the molecule's reactivity:

-

Electrophilic Attack: The increased electron density, particularly at C5, makes this position the most likely site for electrophilic aromatic substitution.

-

Deprotonation: As previously mentioned, the C5 proton is sufficiently acidic to be removed by a strong base, creating a nucleophilic center for further functionalization.[1]

-

Oxidation of Sulfur: The sulfur atom itself is susceptible to oxidation, which would convert the electron-donating -SMe group into electron-withdrawing sulfoxide (-S(O)Me) or sulfone (-SO₂Me) groups, dramatically altering the electronic properties of the oxazole ring.

Conclusion

The 2-(methylthio) substituent exerts a powerful electron-donating mesomeric effect on the oxazole ring, fundamentally altering its electronic properties compared to the unsubstituted parent heterocycle. This results in increased electron density within the ring, a higher-energy HOMO, and a heightened reactivity towards electrophiles, particularly at the C5 position. A comprehensive understanding of these electronic characteristics, achieved through a combination of spectroscopic analysis, electrochemical methods, and computational modeling, is crucial for the rational design of novel oxazole-based compounds for applications in drug discovery and materials science. This guide provides the theoretical foundation and practical protocols necessary for researchers to explore and exploit the unique electronic nature of this compound.

References

Potential applications of 2-(Methylthio)oxazole in organic chemistry

An In-Depth Technical Guide to the Applications of 2-(Methylthio)oxazole in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

The five-membered heterocyclic scaffold of oxazole is a cornerstone in medicinal chemistry and natural product synthesis, valued for its electronic properties and metabolic stability.[1][2] Within this class, this compound emerges as a uniquely versatile and powerful building block. Its true potential is unlocked through the strategic manipulation of its distinct reactive sites: the highly acidic C2-proton, the modifiable methylthio group, and the inherent diene character of the oxazole ring. This technical guide provides an in-depth exploration of this compound's applications, moving beyond a simple catalog of reactions to explain the underlying principles and strategic considerations for its use. We will delve into its paramount role as a masked formyl anion equivalent, its transformation into other functionalized oxazoles, and its participation in cycloaddition reactions, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent in complex molecular construction.

Core Reactivity and Synthetic Profile

This compound is a stable, readily prepared heterocycle whose synthetic utility is governed by three primary features. Understanding the interplay between these features is critical for its effective application.

-

C2-Deprotonation: The proton at the C2 position is the most acidic proton on the ring, a consequence of the inductive electron withdrawal by the adjacent nitrogen and oxygen atoms, and the ability of the heteroatoms to stabilize the resulting carbanion.[3] This allows for facile deprotonation with strong bases like organolithiums (e.g., n-BuLi) to generate a 2-lithiooxazole species.[3][4] This nucleophilic intermediate is, however, in equilibrium with a ring-opened isocyanoenethiolate form, a characteristic that influences its reactivity.[4][5][6][7]

-

The Methylthio Group as a Modifiable Handle: The C-S bond at the C2 position is not merely a placeholder. The sulfur atom can be oxidized to a sulfoxide or a sulfone, dramatically altering the electronic nature of the C2 position.[8] This transformation converts the methylthio moiety into a competent leaving group, opening pathways for nucleophilic aromatic substitution to introduce a wide array of functionalities.

-

Diene Character of the Oxazole Ring: Like many oxazoles, the 4,5-π bond system can participate as a diene in [4+2] Diels-Alder cycloadditions.[9][10][11][12] This reaction, particularly with dienophiles, provides a powerful route to highly substituted pyridine and furan scaffolds after a characteristic retro-cycloaddition sequence.[11][12]

Caption: Key reactive pathways of this compound.

Application as a Masked Formyl Anion Equivalent

One of the most powerful applications of this compound is its function as a robust formyl anion equivalent. The formyl anion (H-C=O)⁻ is a synthetically inaccessible species. This compound provides an elegant solution by masking this functionality within a stable heterocyclic ring, which can be deprotonated to generate a nucleophilic species that reacts as if it were the formyl anion.

The overall transformation involves three key stages:

-

Deprotonation: Treatment with a strong base at low temperatures generates the 2-lithiooxazole.

-

Electrophilic Quench: The lithiated intermediate is reacted with a suitable electrophile (e.g., aldehydes, ketones, alkyl halides, epoxides) to form a new C-C bond at the C2 position.

-

Unmasking: The oxazole ring and the methylthio group are cleaved under hydrolytic conditions to reveal the desired aldehyde functionality in the final product.

This methodology allows for the synthesis of α-hydroxy aldehydes, β-keto aldehydes, and other valuable structures that are challenging to access directly.

Caption: Workflow for using this compound as a formyl anion equivalent.

Experimental Protocol: Synthesis of an α-Hydroxy Aldehyde

This protocol details the synthesis of 2-hydroxy-2-phenylpropanal from acetophenone, illustrating the formyl anion equivalent methodology.

Step 1: Lithiation of this compound

-

To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add this compound (1.29 g, 10 mmol).

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe over 10 minutes.

-

Stir the resulting solution at -78 °C for 30 minutes. The formation of the 2-lithiooxazole is typically indicated by a color change.

Step 2: Reaction with Electrophile (Acetophenone)

-

In a separate flask, dissolve acetophenone (1.20 g, 10 mmol) in anhydrous THF (10 mL).

-

Add the acetophenone solution dropwise to the cold (-78 °C) 2-lithiooxazole solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Allow the mixture to warm to room temperature.

Step 3: Work-up and Isolation of the Intermediate

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(1-hydroxy-1-phenylethyl)-2-(methylthio)oxazole intermediate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 4: Hydrolysis (Unmasking) to the α-Hydroxy Aldehyde

-

Dissolve the purified intermediate in a mixture of THF (20 mL) and 2 M hydrochloric acid (20 mL).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, 2-hydroxy-2-phenylpropanal.

Transformations via the Methylthio Group

The methylthio group serves as a versatile functional handle. Its oxidation to a sulfone transforms it into an excellent leaving group for nucleophilic aromatic substitution (SₙAr), a reaction pathway not readily accessible on the unsubstituted oxazole ring.

This strategy provides access to a variety of 2-substituted oxazoles, including 2-alkoxy and 2-amino derivatives, which are themselves valuable heterocyclic building blocks.[13][14][15][16]

Reaction Scheme and Data

The oxidation is typically achieved with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent substitution can be performed with various nucleophiles.

| Entry | Nucleophile (Nu-H) | Product | Typical Conditions | Yield (%) |

| 1 | CH₃ONa | 2-Methoxyoxazole | NaH, CH₃OH, THF, 0 °C to rt | 85-95 |

| 2 | Ph-OH / K₂CO₃ | 2-Phenoxyoxazole | K₂CO₃, DMF, 80 °C | 70-80 |

| 3 | Piperidine | 2-(Piperidin-1-yl)oxazole | Neat, 100 °C or K₂CO₃, DMF | 60-75 |

| 4 | NaN₃ | 2-Azidooxazole | NaN₃, DMF, 60 °C | 80-90 |

Yields are approximate and depend on the specific substrate and reaction conditions.

Diels-Alder Cycloadditions for Pyridine Synthesis

The oxazole ring can function as an electron-rich diene in [4+2] cycloaddition reactions, most notably with electron-deficient dienophiles.[9][10][17] This reaction provides a powerful and convergent route to constructing highly substituted pyridine rings, which are prevalent motifs in pharmaceuticals and agrochemicals.

The reaction proceeds through an initial cycloaddition to form a bicyclic ether intermediate. This adduct is often unstable and, upon heating or acid catalysis, undergoes a retro-Diels-Alder reaction, extruding water (or an equivalent) to aromatize into the pyridine ring. The presence of the 2-(methylthio) group can influence the electronics and regioselectivity of the cycloaddition.

Caption: General mechanism for pyridine synthesis via oxazole Diels-Alder reaction. (Note: Images are placeholders).

This strategy was famously employed in the synthesis of Vitamin B6 (pyridoxine), showcasing its utility in constructing complex and biologically relevant molecules.[4]

Conclusion and Future Outlook

This compound is far more than a simple heterocycle; it is a multifaceted synthetic tool. Its utility as a formyl anion equivalent provides one of the most reliable methods for introducing an aldehyde group via C-C bond formation with a wide range of electrophiles. Furthermore, the ability to transform the methylthio group into a leaving group or to employ the entire ring as a diene in cycloadditions grants access to diverse molecular architectures. For researchers in drug discovery and natural product synthesis, mastering the reactivity of this compound opens up efficient and elegant solutions to complex synthetic challenges. Future developments may focus on asymmetric applications of its lithiated species and the expansion of its use in cascade reactions, further cementing its role as a power player in the synthetic chemist's toolbox.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Deprotonation of benzoxazole and oxazole using lithium magnesates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates | Publicación [silice.csic.es]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]

- 15. Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oxazole as an electron-deficient diene in the Diels-Alder reaction. | Semantic Scholar [semanticscholar.org]

The Ascendant Scaffold: A Technical Guide to 2-(Methylthio)oxazole and Its Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Core in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the edifice of medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its significance as a "medicinophore." The unique electronic properties and structural versatility of the oxazole scaffold allow for multifaceted interactions with biological targets, making it a privileged structure in the design of novel therapeutics. This guide provides an in-depth exploration of a particularly intriguing and functionally rich subset: 2-(Methylthio)oxazole and its derivatives. We will delve into the synthesis, reactivity, and burgeoning applications of these compounds, offering a technical narrative designed to empower researchers in their quest for next-generation pharmaceuticals.

The Strategic Advantage of the 2-(Methylthio) Group

The introduction of a methylthio (-SMe) group at the C2 position of the oxazole ring imparts a unique set of chemical properties that can be strategically exploited in drug design and development. This functionalization serves as a versatile handle for further molecular elaboration and can significantly influence the biological activity of the parent molecule.

The sulfur atom in the methylthio group can be readily oxidized to the corresponding sulfoxide (-S(O)Me) and sulfone (-S(O)2Me) moieties. This transformation dramatically alters the electronic nature of the substituent, from an electron-donating group to a potent electron-withdrawing group. The resulting 2-(methylsulfonyl)oxazole derivatives are highly activated towards nucleophilic aromatic substitution, rendering the sulfonyl group an excellent leaving group. This reactivity provides a powerful tool for the late-stage functionalization of the oxazole core, allowing for the introduction of a diverse range of substituents at the C2 position.

Furthermore, the methylthio group itself can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Its lipophilicity can enhance membrane permeability, while the sulfur atom can participate in crucial interactions with biological targets, such as hydrogen bonding or metal coordination.

Synthesis of the this compound Scaffold

The construction of the this compound core and its derivatives can be achieved through several synthetic strategies. While a direct, high-yielding synthesis of the parent this compound is not extensively documented in readily available literature, several methodologies for the synthesis of substituted analogs provide a clear roadmap for accessing this versatile scaffold.

A general and powerful approach involves the construction of the oxazole ring from acyclic precursors, followed by or concurrent with the introduction of the methylthio group.

Protocol 1: Synthesis of 2,5-Disubstituted Oxazoles via Deprotonation of 2-(Phenylsulfonyl)-1,3-oxazole

This method, while not directly yielding a 2-(methylthio) derivative, establishes a robust strategy for functionalizing the C5 position of an oxazole bearing a sulfonyl group at C2. The subsequent displacement of the phenylsulfonyl group can be adapted to introduce a methylthio moiety.

Step 1: Synthesis of 2-(Phenylthio)-1,3-oxazole

-

Dissolve oxazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add n-butyllithium (n-BuLi) dropwise and stir for a designated period to effect deprotonation at the C2 position.

-

Introduce diphenyldisulfide to the reaction mixture and allow it to warm to room temperature.

-

Stir for 24 hours.

-

Quench the reaction and purify the product, 2-(phenylthio)-1,3-oxazole, using column chromatography.

Step 2: Oxidation to 2-(Phenylsulfonyl)-1,3-oxazole

-

Dissolve the 2-(phenylthio)-1,3-oxazole in ethanol.

-

Add a solution of ammonium molybdate tetrahydrate in 30% aqueous hydrogen peroxide.

-

Stir the reaction at room temperature until completion.

-

Isolate and purify the 2-(phenylsulfonyl)-1,3-oxazole.

Step 3: C5-Functionalization

-

Prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C.

-

Add a solution of 2-(phenylsulfonyl)-1,3-oxazole in THF to the LDA solution.

-

After stirring for 1 hour, add the desired electrophile (e.g., aldehydes, ketones, alkyl halides).

-

Allow the reaction to warm to room temperature.

-

Purify the resulting 5-substituted-2-(phenylsulfonyl)-1,3-oxazole.

Step 4: Nucleophilic Displacement of the Phenylsulfonyl Group

-

Dissolve the 5-substituted-2-(phenylsulfonyl)-1,3-oxazole in a suitable solvent.

-

Add a nucleophile, such as sodium thiomethoxide (NaSMe), to displace the phenylsulfonyl group and install the methylthio group at the C2 position.

-

Monitor the reaction for completion and purify the final 2-(methylthio)-5-substituted-1,3-oxazole.

Reactivity of 2-(Methylthio)oxazoles and Their Derivatives

The reactivity of the this compound system is dictated by the interplay of the electron-rich oxazole ring and the nature of the sulfur-containing substituent at the C2 position.

Electrophilic Aromatic Substitution

The oxazole ring itself is susceptible to electrophilic attack, with the C5 position being the most favored site for substitution, followed by the C4 position. The presence of the electron-donating methylthio group at C2 is expected to further activate the ring towards electrophilic substitution.

Nucleophilic Aromatic Substitution: The Power of the Sulfonyl Group